molecular formula C9H8FN3S B2924968 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-62-6

5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2924968
CAS RN: 299441-62-6
M. Wt: 209.24
InChI Key: FAIIMRSQQQMHPR-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methylphenyl isocyanate”, also known as “4-fluoro-2-isocyanato-1-methylbenzene”, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of “5-Fluoro-2-methylphenyl isocyanate” is C8H6FNO . The average mass is 151.138 Da and the monoisotopic mass is 151.043335 Da .


Chemical Reactions Analysis

“5-Fluoro-2-methylphenyl isocyanate” is used in various chemical reactions. For instance, it’s involved in the evaluation of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives with anti-inflammatory and antimicrobial activity .


Physical And Chemical Properties Analysis

“5-Fluoro-2-methylphenyl isocyanate” has a refractive index of n20/D 1.515 (lit.), a boiling point of 186 °C (lit.), and a density of 1.176 g/mL at 25 °C (lit.) . It’s a clear, colorless to light yellow liquid .

Scientific Research Applications

Noncovalent Interactions in Thiadiazole Derivatives

A study by El-Emam et al. (2020) examined the noncovalent interactions in 1,3,4-thiadiazole derivatives. Their research focused on analyzing intra- and intermolecular interactions, with a specific interest in the effects of halogen substitutions like fluorine on these interactions. Their findings are significant for understanding the structural and electronic properties of thiadiazole compounds, which includes 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (El-Emam et al., 2020).

Anticancer and Antitubercular Potential

Research by Chandra Sekhar et al. (2019) involved designing and synthesizing a series of 1,3,4-thiadiazole derivatives, including 5-phenyl-substituted variants, for their potential antitumor and antitubercular activities. Their findings indicate significant in vitro anticancer activities against various cell lines, highlighting the potential therapeutic applications of these compounds (Chandra Sekhar et al., 2019).

Neuroprotective Activities

A 2007 study by Rzeski et al. investigated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds. The study found these compounds, including derivatives similar to 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine, to be effective in inhibiting tumor cell proliferation and offering neuroprotective effects in neuronal cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Spectroscopic Investigations

Budziak et al. (2019) conducted spectroscopic studies on 1,3,4-thiadiazole derivatives, exploring the fluorescence effects induced by different substituents and molecular aggregations. This research is pertinent to the application of thiadiazole compounds in molecular medicine and as fluorescence probes, shedding light on the molecular characteristics of compounds like 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (Budziak et al., 2019).

Synthesis and Structural Analysis

Dani et al. (2013) focused on synthesizing and analyzing the structure of thiadiazole compounds using spectroscopic and density functional theory (DFT) methods. Their research provides insights into the molecular structure and stability of 1,3,4-thiadiazole derivatives, relevant to understanding compounds like 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (Dani et al., 2013).

Safety and Hazards

“5-Fluoro-2-methylphenyl isocyanate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIMRSQQQMHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine

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